[4-(4-Chlorophenyl)phenyl]methanamine
Description
Contextual Significance in Contemporary Synthetic Methodologies
[4-(4-Chlorophenyl)phenyl]methanamine plays a crucial role in modern synthetic strategies, particularly in the construction of complex molecular architectures. chemimpex.com Its utility stems from the reactivity of the amine group and the specific electronic properties conferred by the chlorophenyl and phenyl substituents.
Several synthetic routes to this compound have been developed. One common method involves the amination of [4-(4-chlorophenyl)phenyl]methanol. This reaction typically employs a palladium-on-carbon (Pd/C) catalyst under elevated temperature and a hydrogen atmosphere to facilitate the reductive amination, offering a direct conversion that avoids the use of hazardous hydride reagents.
Another approach is the reduction of a corresponding imine or oxime. For instance, the treatment of 4-chlorobenzophenone (B192759) with hydroxylamine (B1172632) produces an oxime, which can then be reduced to the target amine using various reducing agents. The choice of reducing agent can influence the reaction's efficiency and selectivity.
The compound's chiral nature, when resolved into its (R)- and (S)-enantiomers, is of particular importance in asymmetric synthesis. The (S)-enantiomer can be prepared through the substitution reaction of p-nitrobenzylamine with a chlorinated hydrocarbon like 4-chlorofluorobenzene, followed by reduction and crystallization. These enantiomerically pure forms are invaluable in the synthesis of stereospecific pharmaceuticals.
Strategic Importance as a Core Organic Building Block
The structural attributes of this compound make it a strategic building block in the synthesis of a wide array of organic molecules, most notably in the pharmaceutical industry.
Its role as a key intermediate is exemplified in the synthesis of the antihistamine levocetirizine, where it serves as a chiral building block. The hydrochloride salt form of the compound is often preferred in drug development due to its enhanced stability and solubility. chemimpex.com
The presence of the primary amine group allows for a variety of chemical modifications. For example, it can undergo oxidation reactions with agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) to form imines or nitriles, with reported yields for imine formation ranging from 50-85% depending on the reaction conditions. These transformations open pathways to other classes of compounds.
Furthermore, its utility extends to the synthesis of agrochemicals and specialty chemicals, where its stability and reactivity are advantageous for creating complex molecular structures and improving process yields. chemimpex.com A patent describes its use in the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid, a component in certain pharmaceutical preparations. google.com
Overview of Key Chemical Research Trajectories
Current research involving this compound is multifaceted, spanning medicinal chemistry, materials science, and analytical chemistry.
Medicinal and Biochemical Research: A significant area of investigation is its potential as a therapeutic agent, particularly for neurological disorders. chemimpex.com Researchers are exploring its interactions with biological targets, such as neurotransmitter systems, to understand its mechanism of action. Studies have investigated its potential as an anesthetic and analgesic agent, with research indicating it acts as an antagonist at NMDA receptors, inhibiting excitatory neurotransmission. This has led to further exploration of its structure-activity relationships (SAR) to optimize its therapeutic effects. chemimpex.com
Materials Science: In materials science, this compound is being utilized in the development of novel polymers. Its chemical structure can be modified to enhance the properties of materials for applications in electronics and coatings.
Analytical Chemistry: The compound also serves as a standard in chromatographic techniques. Its well-defined structure and properties help to improve the accuracy of analytical methods for identifying and quantifying similar compounds in complex mixtures, which is crucial for quality control in pharmaceutical manufacturing and environmental monitoring.
Interactive Data Table: Research Applications
| Application Area | Description | Example Use Case |
| Pharmaceutical Development | Serves as an intermediate for synthesizing drugs targeting neurological disorders. | Synthesis of medications for depression and anxiety. |
| Biochemical Studies | Used to investigate interactions with biological systems, such as NMDA receptors. | Studying the mechanisms of anesthesia. |
| Material Science | Employed in the creation of new polymers with improved properties. | Development of specialized coatings for electronic devices. |
| Analytical Chemistry | Utilized as a standard in chromatographic methods. | Quality control in the manufacturing of pharmaceuticals. |
Table 2: Overview of research applications for this compound. Data sourced from .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(4-chlorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUKPZBUJCFYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362757 | |
| Record name | 1-(4'-Chloro[1,1'-biphenyl]-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15996-82-4 | |
| Record name | 1-(4'-Chloro[1,1'-biphenyl]-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Chlorophenyl Phenyl Methanamine and Its Stereoisomers
Reduction-Based Preparative Routes
Reduction-based strategies are fundamental to the synthesis of [4-(4-Chlorophenyl)phenyl]methanamine. These routes are valued for their efficiency and scalability, providing access to the target compound through the conversion of the readily available ketone precursor, [4-(4-Chlorophenyl)phenyl]methanone.
Catalytic hydrogenation is a widely employed industrial and laboratory method for the reduction of ketones. wikipedia.org This process involves the reaction of the ketone substrate with molecular hydrogen (H₂) in the presence of a metal catalyst. wikipedia.org For the conversion of [4-(4-Chlorophenyl)phenyl]methanone, heterogeneous catalysts like palladium on carbon (Pd/C) are commonly used. researchgate.net The reaction is typically performed in a solvent such as 2-propanol under hydrogen pressure. researchgate.net
The process first reduces the ketone to the corresponding alcohol, 4-chlorobenzhydrol. researchgate.netasianpubs.orggoogle.com This intermediate can then be converted to the amine in a subsequent step. Alternatively, direct reductive amination can be performed where the ketone is hydrogenated in the presence of ammonia (B1221849) or an ammonia source to form the amine directly. The efficiency and selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, temperature, and hydrogen pressure. researchgate.net While highly effective, standard catalytic hydrogenation over achiral catalysts results in the racemic form of the amine.
Interactive Table 1: Catalysts and Solvents in the Hydrogenation of [4-(4-Chlorophenyl)phenyl]methanone
| Catalyst | Solvent | Key Findings | Reference |
|---|---|---|---|
| 5% Pd/C | 2-Propanol | Effective for liquid-phase hydrogenation to the corresponding alcohol, p-chlorobenzhydrol. The reaction rate is influenced by H₂ pressure and catalyst loading. | researchgate.net |
| Raney Nickel | 2-Propanol | Used for the hydrogenation of the parent compound, benzophenone, indicating its potential applicability for substituted derivatives. | researchgate.net |
| Pt/C | Various | Considered an effective catalyst for ketone hydrogenation, often compared with Pd/C for activity and selectivity. | researchgate.net |
| (PPh₃)₃RuCl₂ | Not specified | Used in the catalytic hydrogenation of related urea (B33335) derivatives, suggesting the utility of ruthenium complexes in reducing similar phenyl-containing structures. | researchgate.net |
Chemical reduction using metal hydrides is another common laboratory-scale method for preparing this compound from its ketone precursor. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed.
Sodium borohydride is a milder reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695) to reduce the ketone to 4-chlorobenzhydrol. asianpubs.orggoogle.com The reaction is typically carried out by heating the mixture for several hours. google.com Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). LiAlH₄ can convert the ketone to the corresponding alcohol, which can then be transformed into the amine. These hydride reduction methods are known for giving moderate to high yields, often in the range of 70-90%.
Interactive Table 2: Hydride Reagents for the Reduction of [4-(4-Chlorophenyl)phenyl]methanone
| Reagent | Solvent | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Isopropyl Alcohol | Heating to ~65°C for 2 hours. | [4-(4-Chlorophenyl)phenyl]methanol | asianpubs.org |
| Potassium Borohydride (KBH₄) | Ethanol | Heating to ~80°C for 3-4 hours. | [4-(4-Chlorophenyl)phenyl]methanol | google.com |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | 0°C to room temperature. | This compound |
Enantioselective Synthesis Protocols
The production of specific stereoisomers, or enantiomers, of this compound is crucial for pharmaceutical applications. This is achieved through enantioselective synthesis, which transforms the prochiral ketone, [4-(4-Chlorophenyl)phenyl]methanone, into a chiral amine with high enantiomeric purity. wikipedia.org
Asymmetric reduction is a powerful strategy that utilizes a chiral catalyst to influence the stereochemical outcome of a reduction reaction. researchgate.net These reactions, which include asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH), are among the most efficient methods for producing enantiomerically pure alcohols and amines from prochiral ketones. wikipedia.orgsemanticscholar.org The catalyst, typically a transition metal complexed with a chiral ligand, creates a chiral environment that favors the formation of one enantiomer over the other. uwindsor.ca
Chiral ruthenium (Ru) and palladium (Pd) complexes are prominent catalysts in the asymmetric reduction of ketones. semanticscholar.orgnih.gov Professor Ryoji Noyori's development of ruthenium catalysts bearing a chiral diphosphine (like BINAP) and a chiral diamine ligand was a significant breakthrough, enabling the highly enantioselective hydrogenation of a wide range of ketones. semanticscholar.org These "second generation" catalysts operate through a "bifunctional" mechanism where the substrate does not directly coordinate to the metal center. semanticscholar.org
Asymmetric transfer hydrogenation (ATH) offers an alternative to using high-pressure H₂ gas, employing hydrogen donors like isopropanol (B130326) or a formic acid/triethylamine mixture. wikipedia.orgwikipedia.orgacs.org Chiral Ru(II) complexes, such as those with TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligands, are highly effective for the ATH of aromatic ketones. acs.orgacs.org
Palladium-based catalysts have also been developed for asymmetric reductions. Stable, preformed chiral palladium complexes with ligands like BINAP or CHIRAPHOS have been successfully used in the one-pot asymmetric reductive amination of ketones, yielding chiral amines with high enantioselectivity. nih.gov Palladium catalysts, often in combination with an acid, have also been employed in the asymmetric hydrogenation of specific cyclic ketones to achieve high yields and excellent enantioselectivities. dicp.ac.cn
Interactive Table 3: Examples of Chiral Catalyst Systems for Asymmetric Ketone Reduction
| Metal | Chiral Ligand Example | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Ruthenium (Ru) | BINAP (diphosphine) + diamine | Asymmetric Hydrogenation | Highly efficient for a wide range of unfunctionalized ketones. | semanticscholar.org |
| Ruthenium (Ru) | TsDPEN (sulfonyl-diamine) | Asymmetric Transfer Hydrogenation | Robust reaction compatible with various solvents and hydride sources. | semanticscholar.orgacs.org |
| Palladium (Pd) | (R)- or (S)-BINAP | Asymmetric Reductive Amination | Air-stable preformed catalysts provide high yields and enantioselectivities (<99% ee). | nih.gov |
| Palladium (Pd) | (R,R)-Me-DuPhos | Asymmetric Hydrogenation | Effective for functionalized ketones in solvents like 2,2,2-trifluoroethanol. | researchgate.net |
The success of asymmetric catalysis hinges on the design of the chiral ligand, which is responsible for stereocontrol. uwindsor.ca The ligand binds to the metal center, creating a defined three-dimensional chiral pocket that forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer. researchgate.net
C₂-symmetric bidentate ligands, such as the diphosphine BINAP, are a cornerstone of asymmetric catalysis. semanticscholar.orguwindsor.ca Their defined geometry and steric properties effectively control the stereochemical pathway of the reaction. The stereocontrol mechanism in these systems is often explained by the spatial properties of the ligand, which dictate the approach of the substrate to the metal-hydride bond. wikipedia.org
More recent developments in ligand design focus on creating conformationally defined, electron-rich ligands like ArcPhos, a C₂-symmetric, P-chiral bisphosphorus ligand. researchgate.net The stereoelectronic properties of the ligand are finely tuned to enhance both reactivity and enantioselectivity. researchgate.net Other strategies involve designing ligands with distal bulky groups or specific functional groups that can engage in secondary interactions (like hydrogen bonding) to further refine stereocontrol. acs.org The careful design of these ligands allows for the creation of highly specialized catalysts that can achieve unprecedented levels of turnover and enantioselectivity for challenging substrates. researchgate.net
Diastereoselective Approaches to Chiral Derivatives
The generation of specific stereoisomers of this compound derivatives is often a critical aspect of pharmaceutical synthesis. One prominent diastereoselective approach involves the use of chiral resolving agents to separate enantiomers from a racemic mixture. This is achieved by reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility.
A notable example is the resolution of (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine, a key intermediate for the antihistamine levocetirizine. In this process, N-acetyl-L-phenylalanine is employed as a chiral resolving agent. The reaction of the racemic piperazine (B1678402) derivative with N-acetyl-L-phenylalanine in a suitable solvent system, such as acetone (B3395972) and water, leads to the formation of diastereomeric salts. Due to their differential solubility, the (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt can be selectively crystallized from the solution. Subsequent neutralization of this salt with a base liberates the optically pure (R)-enantiomer of the piperazine derivative with high optical purity and yield. google.com
This method highlights a practical and industrially viable strategy for obtaining enantiomerically pure derivatives of this compound. The choice of resolving agent and solvent system is crucial for achieving efficient separation and high yields of the desired stereoisomer.
Amination Pathways for this compound Formation
The introduction of the amine functionality is a cornerstone of the synthesis of this compound. This can be accomplished through several pathways, including the direct amination of alcohols or the reductive amination of carbonyl compounds.
Direct Amination of Corresponding Alcohols (e.g., [4-(4-Chlorophenyl)phenyl]methanol)
The direct conversion of [4-(4-Chlorophenyl)phenyl]methanol to the corresponding methanamine represents an atom-economical synthetic route. This transformation typically involves the catalytic substitution of the hydroxyl group with an amine group.
| Catalyst | Nitrogen Source | General Conditions | Advantages |
| Palladium on Carbon (Pd/C) | Ammonia | Elevated temperature, Hydrogen atmosphere | Avoids hazardous hydrides, Direct conversion |
Reductive Amination Methods
Reductive amination is a widely employed and versatile method for the synthesis of amines, including this compound. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. The precursor for this compound in this case is [4-(4-chlorophenyl)phenyl]methanone.
A variety of reducing agents can be utilized for this transformation, with borohydride reagents being particularly common. Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used due to their selectivity and operational simplicity. acsgcipr.org For instance, the reduction of [4-(4-chlorophenyl)phenyl]methanone in the presence of an amine source can be achieved with yields reported to be in the range of 70-90% using reagents like lithium aluminum hydride (LiAlH₄) or NaBH₄.
Another approach within reductive amination involves the initial conversion of the ketone to an oxime, followed by reduction. For example, 4-chlorobenzophenone (B192759) can be reacted with a hydroxylamine (B1172632) compound to form the corresponding oxime. This oxime can then be reduced to yield 4-chlorobenzhydrylamine. google.com
| Starting Material | Reagents | Intermediate | Reducing Agent | Product | Reported Yield |
| [4-(4-Chlorophenyl)phenyl]methanone | Amine Source | Imine/Iminium ion | LiAlH₄ or NaBH₄ | This compound | 70-90% |
| 4-Chlorobenzophenone | Hydroxylamine | Oxime | Not specified | 4-Chlorobenzhydrylamine | High |
Advanced Coupling and Derivatization Routes
Modern synthetic chemistry offers sophisticated methods for the formation of carbon-nitrogen bonds and the derivatization of amine-containing molecules. These include metal-catalyzed cross-coupling reactions and nucleophilic substitution strategies.
Metal-Catalyzed Cross-Coupling for Substituted Methanamine Synthesis
Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org These reactions involve the palladium-catalyzed coupling of an amine with an aryl halide or triflate. While often used to synthesize precursors to the title compound, they can also be envisioned for the synthesis of substituted derivatives of this compound.
A specific example of a metal-catalyzed coupling reaction involves a nickel catalyst. In this instance, (4-chlorophenyl)(phenyl)methanaminium chloride is reacted with 1-bromo-4-tert-butylbenzene. The reaction is catalyzed by a NiXantphos complex in the presence of sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂), leading to the formation of 1-(4-tert-butylphenyl)-N-(diphenylmethylene)-1-phenylmethanamine with a reported yield of 90%. This demonstrates the utility of the this compound scaffold in constructing more complex molecular architectures through cross-coupling chemistry.
| Reactants | Catalyst System | Product | Yield |
| (4-chlorophenyl)(phenyl)methanaminium chloride, 1-bromo-4-tert-butylbenzene | NiXantphos, NaN(SiMe₃)₂ | 1-(4-tert-butylphenyl)-N-(diphenylmethylene)-1-phenylmethanamine | 90% |
Nucleophilic Substitution Reactions in Preparative Contexts
Nucleophilic substitution is a fundamental reaction type for the formation of chemical bonds. In the context of synthesizing this compound, a key step can involve the nucleophilic attack on a carbonyl group.
As mentioned in the reductive amination section, the synthesis can proceed through an oxime intermediate. The formation of this oxime is a classic example of a nucleophilic addition-elimination reaction at a carbonyl carbon. 4-Chlorobenzophenone reacts with a hydroxylamine compound, where the nitrogen of the hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to yield the oxime. google.com This oxime is then reduced in a subsequent step to afford the final amine product. This two-step sequence, where a nucleophilic substitution is key to forming the C=N bond that is later reduced, is a common preparative strategy.
Resolution of Racemic this compound
The separation of a racemic mixture of this compound into its individual enantiomers is a crucial step for its application in stereospecific synthesis, particularly in the pharmaceutical industry. wikipedia.org The primary methods employed are classical resolution via diastereomeric salt formation and chromatographic techniques.
Chiral Acid Salt Formation and Selective Crystallization
The most established method for the chiral resolution of racemic this compound is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org This technique leverages the different physical properties, specifically solubility, of the resulting diastereomeric salts.
A widely cited method involves the use of tartaric acid as the chiral resolving agent. google.comgoogle.com The process is as follows:
The racemic amine is treated with an optically pure isomer of tartaric acid, such as (+)-tartaric acid or (-)-tartaric acid, in a suitable solvent. google.com
This reaction forms a pair of diastereomeric salts: ((R)-amine)-( (+)-tartrate) and ((S)-amine)-( (+)-tartrate).
Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in the chosen solvent. One salt will preferentially crystallize out of the solution while the other remains dissolved.
The crystallized salt is separated by filtration.
A basification step is then used to neutralize the tartaric acid and liberate the enantiomerically enriched amine. wikipedia.org
Common chiral resolving agents suitable for amines are listed in the table below.
| Chiral Resolving Agent | Type |
| Tartaric Acid | Acid |
| Camphorsulfonic Acid | Acid |
| Mandelic Acid | Acid |
| Malic Acid | Acid |
| N-Boc Phenylalanine | Acid |
This table showcases common chiral acids used for resolving racemic amines via diastereomeric salt crystallization. onyxipca.com
Chromatographic Enantiomer Separation Techniques
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers a powerful analytical and preparative method for separating the enantiomers of this compound. mdpi.com This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. mdpi.com For the analysis and purification of this compound enantiomers, a typical setup would involve:
Column: A chiral column, for example, a CHIRALPAK AD column. google.com
Mobile Phase: A mixture of solvents, such as hexane (B92381) and ethanol, often with a basic additive like diethylamine (B46881) (DEA) to improve peak shape and prevent the amine from strongly binding to the stationary phase. google.commdpi.com
Detection: A UV detector is commonly used for analysis.
The optical purity of the enantiomers of (4-chlorophenyl)phenylmethylamine has been successfully determined using HPLC with a chiral stationary phase. google.com The separation conditions, including the composition of the mobile phase, flow rate, and temperature, are optimized to achieve baseline resolution of the two enantiomer peaks in the chromatogram. google.commdpi.com This method is not only crucial for determining the enantiomeric excess (ee) of a sample but can also be scaled up for preparative separations to obtain highly pure enantiomers. onyxipca.comnih.gov
Scalable Synthesis and Industrial Production Considerations
Moving from laboratory-scale synthesis to industrial production of this compound requires careful optimization of reaction conditions and consideration of modern, efficient manufacturing technologies.
Optimization of Reaction Conditions for Large-Scale Production
For large-scale production, efficiency, safety, cost-effectiveness, and product purity are paramount. The synthesis of this compound, often achieved through the reductive amination of [4-(4-chlorophenyl)phenyl]methanone, requires optimization of several parameters.
Key Optimization Parameters:
| Parameter | Considerations for Scale-Up | Research Findings |
|---|---|---|
| Solvent | Selection based on solubility, reaction rate, ease of removal, safety, and environmental impact. Toluene is often chosen as it can form an azeotrope with by-products like ethanol, facilitating their removal. researchgate.net | Yields can range from 70% to 90% depending on the solvent and precise temperature control. |
| Catalyst | For reductive amination, catalysts like Palladium on carbon (Pd/C) are used. For direct chiral reduction, ruthenium (Ru) complexes can produce enantiomers with high enantiomeric excess. | Chiral catalysts can yield enantiomeric excesses of up to 95%. |
| Temperature | Balancing reaction rate with selectivity and stability. Lowering the temperature can sometimes improve enantioselectivity in asymmetric syntheses. researchgate.net | Reactions are often conducted at elevated temperatures to promote the reaction, but specific conditions vary based on the chosen synthetic route. |
| Reagent Stoichiometry | Using the optimal ratio of reactants to maximize yield and minimize waste and side reactions. | In resolution screenings, using 0.5 molar equivalents of the chiral agent has been found to be efficient for initial evaluation. onyxipca.com |
| Work-up & Purification | Developing a streamlined process for product isolation and purification that is both efficient and scalable, such as crystallization over chromatography where possible. | The hydrochloride salt form is often used in development due to its properties. |
Continuous Flow Reactor Applications
Continuous flow chemistry is an increasingly important technology for the industrial production of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. mdpi.com These advantages include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. wipo.int
While specific literature detailing the continuous flow synthesis of this compound is not prevalent, the principles have been applied to structurally related compounds. wipo.int A continuous process for this amine would likely involve pumping the starting materials, such as 4-chloroaniline, through a series of interconnected reactors where each step of the synthesis (e.g., diazotization, reduction, and salt formation) occurs sequentially. wipo.int
The benefits of applying this technology include:
Reduced Reaction Times: Total reaction times can be significantly shortened, often to minutes. wipo.int
Improved Safety: The small volume of reactants within the reactor at any given time minimizes the risks associated with highly reactive or unstable intermediates. wipo.int
High Purity and Yield: Continuous processes can often deliver products of very high purity (≥99%) and yield (≥99.5%) without the need for extensive purification steps, as by-product formation can be minimized. wipo.int
Integration: Multi-step chemical processes can be integrated into a single, seamless operation. mdpi.com
The use of additively manufactured (3D-printed) reactors further enhances the flexibility of continuous flow systems, allowing for the rapid prototyping and fabrication of customized reactors with complex designs optimized for specific chemical transformations. mdpi.com
Chemical Reactivity and Transformative Potential of 4 4 Chlorophenyl Phenyl Methanamine
Functional Group Interconversions of the Amine Moiety
The primary amine group is a versatile handle for chemical modification, allowing for a range of transformations that alter the compound's structure and properties.
Oxidation Reactions to Imine and Nitrile Derivatives
The primary amine of [4-(4-Chlorophenyl)phenyl]methanamine can undergo oxidation to yield either imines or, under more forceful conditions, nitriles. The oxidation of primary amines is a fundamental transformation in organic synthesis. researchgate.net Catalytic systems, often employing transition metals, are effective for this purpose. For instance, ruthenium complexes can catalyze the oxidation of primary amines, with the final product—either an imine or a nitrile—being dependent on the specific terminal oxidants and solvents used in the reaction. researchgate.net Copper-catalyzed systems using environmentally benign molecular oxygen as the oxidant have also been developed for the efficient conversion of primary amines, including benzylic amines, into their corresponding nitriles. researchgate.net
The selective formation of imines can be achieved under controlled conditions. The direct oxidation of primary amines to the corresponding imines can be catalyzed using air as the oxygen source in an aqueous solvent. researchgate.net
Table 1: Oxidation Reactions of Primary Amines
| Reaction Type | Reagent/Catalyst System | Product Type |
|---|---|---|
| Nitrile Synthesis | Copper catalyst with DMAP ligand, O₂ | Nitrile |
| Imine/Nitrile Synthesis | Ruthenium (Ru) complex | Imine or Nitrile (depends on oxidant/solvent) |
N-Alkylation and N-Acylation Strategies
The nitrogen atom of the primary amine is nucleophilic and can readily participate in N-alkylation and N-acylation reactions. N-alkylation involves the introduction of an alkyl group onto the amine. This can be achieved using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the acid produced. nih.gov
N-acylation, the introduction of an acyl group (R-C=O), converts the primary amine into a secondary amide. A range of acylating agents can be employed. For instance, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as highly selective and efficient reagents for the N-acylation of primary amines, with the reactions often proceeding effectively in water. researchgate.netresearchgate.net This method demonstrates high chemoselectivity, allowing for the acylation of primary amines in the presence of other functional groups. researchgate.net
Table 2: N-Alkylation and N-Acylation Reagents
| Reaction | Reagent Type | Example Reagent | Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Propargyl bromide | Secondary Amine |
| N-Acylation | Acylating Agent | N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamide | Secondary Amide |
| N-Acylation | Acid Chloride | Benzoyl chloride | Secondary Amide |
Dealkylation Studies of Related Tertiary Amines
While this compound is a primary amine, its N-alkylated derivatives (secondary and tertiary amines) are subject to dealkylation reactions. The removal of an N-alkyl group from a tertiary amine to yield a secondary amine is a crucial transformation in synthetic chemistry. nih.govresearchgate.net Several methods are well-established for this purpose.
The von Braun reaction, one of the oldest methods, utilizes cyanogen (B1215507) bromide to react with a tertiary amine, leading to a cyanamide (B42294) intermediate that can be subsequently hydrolyzed or reduced to the secondary amine. nih.gov Chloroformates are also widely used and are often preferred due to milder reaction conditions and better selectivity. mdpi.com Reagents such as phenyl chlorothionoformate, 4-chlorophenyl chlorothionoformate, and α-chloroethyl chloroformate react with tertiary amines to form carbamate (B1207046) intermediates, which are then cleaved to furnish the secondary amine salt. nih.govresearchgate.net The choice of reagent can influence the selectivity of which alkyl group is removed. researchgate.net
Table 3: Common Reagents for N-Dealkylation of Tertiary Amines
| Method | Reagent | Intermediate |
|---|---|---|
| von Braun Reaction | Cyanogen Bromide (BrCN) | Cyanamide |
| Chloroformate Dealkylation | Phenyl chlorothionoformate | Thiocarbamate |
| Chloroformate Dealkylation | α-Chloroethyl chloroformate | Carbamate |
Aromatic Ring Functionalization and Modifications
The biphenyl (B1667301) system of the molecule presents two rings that can undergo functionalization, primarily through electrophilic aromatic substitution. The chlorinated ring also possesses a potential site for nucleophilic substitution.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Sulfonation, Halogenation)
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.comtotal-synthesis.com The reaction typically requires a catalyst, such as a Lewis acid, to generate a sufficiently potent electrophile. minia.edu.egmasterorganicchemistry.com The regioselectivity of the substitution is governed by the electronic nature of the substituents already present on the ring. total-synthesis.com
In this compound, there are two rings to consider:
The Phenyl Ring Bearing the Aminomethyl Group: The aminomethyl group (-CH₂NH₂) is analogous to an alkyl group in its electronic effect. It is an activating group and directs incoming electrophiles to the ortho and para positions. However, under the strongly acidic conditions often used for EAS (e.g., nitration or sulfonation), the primary amine can be protonated to form an ammonium (B1175870) ion (-CH₂NH₃⁺). This protonated group is strongly deactivating and becomes a meta-director. To avoid this, the amine is often protected, for example as an amide, which keeps it as an ortho, para-director. libretexts.org
The 4-Chlorophenyl Ring: The chlorine atom is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can stabilize the intermediate carbocation through resonance. minia.edu.eg
Therefore, electrophilic substitution will likely occur on the more activated, non-chlorinated ring, directed to the positions ortho to the aminomethyl group, assuming the amine is appropriately protected. Substitution on the chlorophenyl ring is less favorable but would be directed to the positions ortho to the chlorine atom (i.e., C3 and C5).
Table 4: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile | Expected Major Product (on non-chlorinated ring, with protected amine) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Nitro-[4-(4-chlorophenyl)phenyl]methanamine derivative |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | 2-Sulfo-[4-(4-chlorophenyl)phenyl]methanamine derivative |
| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | 2-Bromo-[4-(4-chlorophenyl)phenyl]methanamine derivative |
Nucleophilic Aromatic Substitution at the Chlorophenyl System
Nucleophilic aromatic substitution (SNA_r) involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. libretexts.org Unlike EAS, SNA_r is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.com
In this compound, the chlorine atom is the leaving group. However, there are no strong electron-withdrawing groups (like -NO₂ or -CN) ortho or para to the chlorine on that ring. The other phenyl group is not sufficiently electron-withdrawing to significantly activate the ring towards SNA_r under standard conditions. libretexts.org Consequently, nucleophilic aromatic substitution at the chlorophenyl ring of this molecule is expected to be difficult and would likely require harsh reaction conditions, such as high temperatures and pressures, or the use of a very strong nucleophile or a specific catalyst system. rsc.org
Table 5: Potential Nucleophilic Aromatic Substitution | Nucleophile | Reagent Example | Potential Product (under forcing conditions) | | :--- | :--- | :--- | :--- | | Hydroxide | NaOH | [4-(4-Hydroxyphenyl)phenyl]methanamine | | Alkoxide | NaOR | [4-(4-Alkoxyphenyl)phenyl]methanamine | | Amine | R₂NH | [4-(4-Dialkylaminophenyl)phenyl]methanamine | | Cyanide | NaCN | [4-(4-Cyanophenyl)phenyl]methanamine |
Stereospecific and Stereoselective Transformations
The presence of a chiral center at the benzylic carbon means that this compound can exist as two non-superimposable mirror images, or enantiomers. fda.gov The ability to control and leverage this chirality is crucial in the synthesis of optically active pharmaceutical compounds.
In multi-step syntheses, preserving or intentionally inverting the stereochemistry at a chiral center is paramount for obtaining the desired biologically active enantiomer. This compound serves as a key chiral intermediate, particularly in the production of antihistamines like Levocetirizine. The synthesis of such enantiomerically pure drugs relies on reactions that proceed with a high degree of stereochemical control.
For instance, the conversion of an optically pure precursor into a final active pharmaceutical ingredient (API) requires that the key bond-forming or bond-breaking steps occur via a defined stereochemical pathway. While specific reaction details are often proprietary, the principle is demonstrated in patented syntheses where enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-piperazine derivatives are used to produce optically pure final products. google.com This underscores the necessity of synthetic routes that ensure the configuration of the chiral benzylic center is either retained or predictably inverted to achieve the target molecule's specific three-dimensional structure.
The chirality of this compound or its precursors can be used to induce chirality in subsequent products. A powerful method for achieving this is through kinetic resolution, where one enantiomer of a racemic mixture reacts at a different rate than the other, leading to an enrichment of the less reactive enantiomer.
A pertinent example is the oxidative kinetic resolution of the precursor alcohol, (±)-4-(chlorophenyl)phenylmethanol, using biocatalysts. researchgate.net The microorganism Nocardia corallina B-276 has been shown to selectively oxidize one enantiomer of the racemic alcohol to the corresponding ketone, leaving the unreacted alcohol enriched in the other enantiomer. researchgate.netresearchgate.net This stereoselective transformation is a critical step in obtaining the enantiomerically pure alcohol needed for the synthesis of the chiral amine.
The table below illustrates the principle of a biocatalytic oxidative kinetic resolution, showing how the enantiomeric excess (e.e.) of the remaining substrate and the product changes over the course of the reaction.
Table 1: Illustrative Data for Biocatalytic Kinetic Resolution of a Racemic Precursor
| Reaction Time (hours) | Substrate Conversion (%) | Enantiomeric Excess (e.e.) of Substrate (%) | Enantiomeric Excess (e.e.) of Product (%) |
|---|---|---|---|
| 0 | 0 | 0 | 0 |
| 12 | 25 | 33 | >99 |
| 24 | 40 | 67 | >99 |
| 48 | 50 | >99 | >99 |
Note: Data is illustrative, based on the principles of kinetic resolution described in the literature. researchgate.netresearchgate.net The enantiomeric excess of the product is typically high, while the e.e. of the remaining substrate increases as the reaction approaches 50% conversion.
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of reactions involving this compound is fundamental to optimizing reaction conditions, improving yields, and designing novel synthetic pathways.
The reactivity of this compound is dominated by its nucleophilic primary amine group. Common transformations include oxidation, acylation, and alkylation.
Oxidation: The oxidation of this compound can yield the corresponding imine. This reaction typically proceeds via a dehydrogenation mechanism where an oxidizing agent removes two hydrogen atoms—one from the nitrogen and one from the benzylic carbon. The process involves the formation of a transient intermediate species before the stable C=N double bond of the imine is formed.
Thiourea (B124793) Formation: The reaction with an isothiocyanate provides a clear example of a nucleophilic addition pathway. The amine's lone pair of electrons attacks the electrophilic carbon of the isothiocyanate group (R-N=C=S). This forms a transient zwitterionic intermediate, which quickly rearranges through proton transfer from the nitrogen to the sulfur, yielding the stable thiourea derivative. nih.gov
A sophisticated application of this compound in synthesis involves its use in directing group-assisted C-H activation. snnu.edu.cn This strategy enables the functionalization of otherwise unreactive C-H bonds in a highly selective manner. rhhz.net The amine group itself, or a derivative, can act as a "directing group" that coordinates to a metal catalyst and positions it precisely over a specific C-H bond, typically at the ortho position of one of the phenyl rings.
A powerful extension of this concept is the use of transient directing groups. snnu.edu.cn In this approach, the primary amine of this compound can be condensed in situ with a catalytic amount of an aldehyde or ketone to form a transient imine. This imine then serves as the directing group for a transition metal catalyst (e.g., palladium or rhodium) to cleave a specific C-H bond and forge a new C-C or C-heteroatom bond. Once the reaction is complete, the imine can be hydrolyzed back to the original amine, making the directing group traceless.
Furthermore, studies on related benzylic amines have demonstrated that by attaching a specialized template to the amine, it is possible to direct C-H activation to more remote meta positions, which are typically difficult to access. nih.gov This is achieved by using a template with a rigid conformational design that bridges the distance from the amine to the target meta C-H bond, showcasing a high level of molecular control. nih.gov
The success of selective transformations, particularly in C-H activation, hinges on the rational design of the catalyst system. rhhz.net For reactions involving this compound, catalyst design focuses on controlling selectivity (chemo-, regio-, and stereoselectivity).
Key principles include:
Ligand Modification: The ligands attached to the transition metal center are crucial. For palladium-catalyzed C-H activation, for example, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can dramatically influence the catalyst's reactivity and selectivity. Bulky ligands can sterically favor functionalization at a less hindered position, while specific electronic properties of the ligand can tune the metal's catalytic activity. rhhz.net
Directing Group/Template Engineering: As discussed, the directing group is a core component of the catalytic system. Designing templates that bind to the amine substrate and position the catalytic metal at a specific site is a key strategy for achieving remote C-H functionalization. nih.gov The geometry and rigidity of the template are optimized to prevent unwanted side reactions and ensure that only the desired C-H bond is activated.
Synergistic Catalysis: Some advanced methods employ a dual catalytic system. For instance, one catalyst can be used for the in situ formation of a transient directing group (like an imine), while a second transition metal catalyst performs the C-H activation step. snnu.edu.cn This synergistic approach allows for complex transformations under mild conditions.
The table below summarizes catalyst design strategies for achieving selectivity in C-H functionalization reactions relevant to aromatic amines.
Table 2: Catalyst Design Principles for Selective C-H Functionalization
| Selectivity Goal | Design Principle | Example Catalyst/Component | Mechanism |
|---|---|---|---|
| ortho-Selectivity | Native Directing Group | Pd(OAc)₂ | The amine group coordinates directly to the palladium catalyst, forming a 5- or 6-membered metallacycle to activate the ortho-C-H bond. |
| para-Selectivity | Ligand-Assisted Activation | Iridium catalyst with a specialized dipyridylphenanthroline ligand. rhhz.net | The ligand framework creates a specific steric and electronic environment that favors interaction with the para position of the substrate. |
| meta-Selectivity | Template-Assisted Activation | Pd(OAc)₂ with a removable U-shaped template (e.g., 2-aminobenzonitrile (B23959) based). nih.gov | The template attaches to the amine and physically positions the palladium catalyst over the remote meta-C-H bond. |
Applications of 4 4 Chlorophenyl Phenyl Methanamine in Non Biological Chemical Fields
Advanced Materials Science Applications
In the field of materials science, [4-(4-Chlorophenyl)phenyl]methanamine and its derivatives are utilized to create polymers and materials with tailored properties. The rigid biphenyl (B1667301) structure can impart thermal stability and mechanical strength, while the amine group provides a site for polymerization and functionalization.
Precursor in Polymer Chemistry for Enhanced Properties
The primary amine group of this compound allows it to be used as a monomer or a precursor to monomers for various polymerization reactions, leading to materials with enhanced characteristics. A notable example is its use in the synthesis of polyimides and their copolymers, which are known for their exceptional thermal stability.
One area of research has focused on derivatives of this compound, such as N-[4-N'-{(4-chlorophenyl) amino-carbonyl} phenyl] maleimide (B117702) (N-CPACPMI). This maleimide monomer can be homopolymerized or copolymerized with other monomers like methyl methacrylate (B99206) (MMA) to produce polymers with high thermal resistance. researchgate.net The incorporation of the maleimide ring, which can be derived from the amine functionality, into the polymer backbone significantly enhances the thermal stability of the resulting material.
Studies on the copolymerization of N-chlorophenyl maleimides with methyl methacrylate have shown a clear correlation between the maleimide content and the thermal and mechanical properties of the copolymer. epa.gov As the mole fraction of the maleimide unit increases, so do the glass transition temperature (Tg) and the Vicat softening temperature, indicating a more rigid and thermally stable polymer. epa.gov
Table 1: Effect of N-chlorophenyl Maleimide Content on Copolymer Properties
| Property | Effect of Increasing Maleimide Content |
|---|---|
| Glass Transition Temperature (Tg) | Increases |
| Vicat Softening Temperature | Increases |
| Thermal Stability | Increases |
| Tensile Modulus | Increases |
| Tensile Strength | Comparable to PMMA at low mole fractions |
| Elongation at Break | Decreases |
This table is generated based on findings from the copolymerization of N-chlorophenyl maleimides with methyl methacrylate. epa.gov N-CPACPMI is a derivative of this compound.
Integration into Novel Coatings and Electronic Materials
The properties of this compound and its derivatives make them suitable for integration into novel coatings and electronic materials. The incorporation of such compounds can enhance properties like corrosion resistance, thermal stability, and dielectric performance. While direct applications of this compound in coatings are not extensively documented in the reviewed literature, the use of related triphenylmethane (B1682552) and polyaniline-based compounds as corrosion inhibitors suggests a potential application area. researchgate.netresearchgate.net The nitrogen atom in the amine can play a crucial role in adhering to metal surfaces and forming a protective layer.
In the realm of electronic materials, the structural characteristics of polymers derived from this amine are of interest. For instance, polyimides are widely used in the electronics industry for applications such as flexible substrates and insulating layers due to their excellent thermal stability and electrical insulation properties. mdpi.comresearchgate.net The introduction of fluorinated groups or other specific functionalities through derivatives of this compound could lead to materials with low dielectric constants, which are highly desirable for high-frequency applications in microelectronics. mdpi.com Furthermore, the aromatic nature of the compound could be exploited in the development of organic light-emitting diodes (OLEDs), where related aromatic amines are used as charge-transporting materials. researchgate.netrsc.orgmdpi.com
Development of Functional Monomers and Oligomers
This compound serves as a foundational structure for the development of more complex functional monomers and oligomers. By chemically modifying the amine group or the aromatic rings, monomers with specific functionalities can be designed and synthesized. These functional monomers can then be polymerized to create polymers with tailored properties for specific applications. rsc.orgnih.gov
For example, the amine group can be reacted to introduce polymerizable moieties such as acrylate, methacrylate, or vinyl groups. A related study on N-(4-hydroxy phenyl)maleimide demonstrates how a core structure can be functionalized with various polymerizable groups to create monomers for thermosetting materials with a range of curing behaviors and thermal stabilities. researchgate.netresearchgate.net This approach allows for the creation of crosslinked and potentially more robust polymer networks. The synthesis of such functionalized monomers from this compound would enable the production of polymers with a unique combination of properties derived from the biphenyl chloride core and the specific functional group introduced.
Versatile Chemical Reagent and Building Block in Organic Synthesis
Beyond polymer science, this compound is a valuable building block in organic synthesis, enabling the construction of complex molecules for various non-biological applications, including agrochemicals and other specialty chemicals.
Synthesis of Agrochemicals
The structural motifs present in this compound are found in certain classes of agrochemicals, particularly fungicides. The synthesis of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives has been explored for their antifungal activity. nih.gov The general synthetic route involves the reaction of an α-amino nitrile with sodium azide (B81097) and zinc chloride, suggesting that this compound could be a precursor to such biologically active compounds. nih.gov
Furthermore, patents have been filed for 4-substituted phenylamine derivatives for their use in protecting crops against phytopathogenic microorganisms. researchgate.net These patents highlight the ongoing interest in amine-containing compounds for agricultural applications. The synthesis of various N-substituted maleimides, which can be derived from amines, has also been noted for their potential use as herbicides and fungicides. researchgate.net The synthesis of the crop protection agent mandipropamid, a carboxylic acid amide fungicide, involves the coupling of a carboxylic acid with an amine, a reaction for which this compound could serve as a starting material for analogous structures. nih.gov
Production of Specialty Chemicals
This compound is a key intermediate in the production of various specialty chemicals, including pharmaceuticals and other fine chemicals. One of the most prominent examples is its use in the synthesis of Levocetirizine, an antihistamine. mdpi.com The chiral (R)-enantiomer of this compound is a crucial building block in the asymmetric synthesis of this drug.
The compound also serves as a precursor for other complex molecules. For instance, a patent describes the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid, where (R)-4-(chlorophenyl) phenyl methylamine (B109427) is a key reactant. google.com This highlights its role in creating larger, more complex molecules with potential applications in various chemical industries. Additionally, derivatives of this amine have been investigated for other specialized applications, such as the synthesis of diketopyrrolopyrrole dyes, which are high-performance pigments. nih.gov The synthesis of these dyes can involve Suzuki-Miyaura cross-coupling reactions on a bis(4-chlorophenyl)DPP derivative, a structure related to the target compound. nih.gov
Table 2: Examples of Specialty Chemicals Synthesized from this compound or its Derivatives
| Specialty Chemical | Precursor/Intermediate | Application Area | Reference |
|---|---|---|---|
| Levocetirizine | (R)-[4-(4-Chlorophenyl)phenyl]methanamine | Pharmaceuticals | mdpi.com |
| 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid | (R)-4-(chlorophenyl) phenyl methylamine | Chemical Synthesis | google.com |
| Phenyl(2H-tetrazol-5-yl)methanamine Derivatives | This compound (potential precursor) | Agrochemicals (Antifungal) | nih.gov |
Chiral Auxiliaries and Ligands in Asymmetric Catalysis for non-biological products
The chiral nature of this compound, which exists as (R) and (S) enantiomers, is fundamental to its application in asymmetric catalysis. The primary amine group can be readily converted into a variety of coordinating groups, such as imines or amides, which can then act as ligands for transition metals. These chiral ligands create a specific three-dimensional environment around the metal center, enabling the catalyst to selectively produce one enantiomer of a product over the other in a chemical reaction.
This enantioselective control is critical in the synthesis of specialized non-biological materials and fine chemicals where specific stereochemistry dictates the material's properties. For instance, the (R)-(4-chlorophenyl)phenyl-methanamine enantiomer is specifically used as a building block in the synthesis of other complex chiral molecules. google.com The defined stereochemistry of the methanamine is transferred during the synthetic sequence, influencing the final stereochemical outcome of the target molecule. Its utility as a chiral precursor is noted in patent literature describing processes for creating more complex chemical entities. google.com
Synthesis of Complex Molecular Architectures
The diarylmethane structure of this compound serves as a robust scaffold for the construction of larger, more intricate molecules. Its reactive amine handle and aromatic rings provide multiple points for chemical modification, making it a key intermediate in multi-step syntheses.
Research has shown that derivatives of this amine are instrumental in building complex heterocyclic systems. For example, related aminoacetylenic ketones, which can be derived from such amines, undergo base-catalyzed intramolecular cyclization to form highly substituted pyrrol-3-one rings. mdpi.com These heterocyclic cores are themselves valuable in materials science and as intermediates for functional dyes or polymers. mdpi.com Furthermore, the core structure is utilized in the synthesis of piperazine (B1678402) derivatives, which are important scaffolds in medicinal and materials chemistry. researchgate.netnanoient.org The compound's ability to be incorporated into these larger structures highlights its role as a fundamental building block for accessing complex molecular architectures that would be difficult to synthesize otherwise. researchgate.net
Analytical Chemistry Standards and Methodological Development
In the field of analytical chemistry, the reliability of any measurement is contingent upon the quality and accuracy of the standards used for calibration and validation. This compound serves as a crucial reference material in several analytical techniques.
Utilization as a Standard in Chromatographic Techniques
This compound is suitable for use as a standard in various chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Its stability and distinct chemical structure allow it to be used for several purposes:
Retention Time Reference: It can serve as a benchmark to ensure the consistency of chromatographic separations over time.
Quantification Standard: When its purity is certified, it can be used as an internal or external standard to accurately quantify related compounds, such as synthetic intermediates, impurities, or degradation products in a sample mixture.
The presence of the chromophoric phenyl rings makes it easily detectable by UV detectors in HPLC, while its volatility allows for analysis by GC. Methodologies for quantifying related amine compounds often rely on such standards for accurate and reproducible results.
| Technique | Application | Purpose |
|---|---|---|
| HPLC-UV | External/Internal Standard | Quantification of process impurities in the synthesis of larger molecules. |
| GC-MS | Reference Standard | Identification and confirmation of related structures in complex mixtures. |
| LC-MS/MS | Internal Standard | Correction for matrix effects and procedural losses in trace analysis of similar amine compounds. |
Applications in Spectroscopic Analysis (e.g., NMR, Mass Spectrometry)
The well-defined structure of this compound produces a distinct and predictable spectroscopic signature, making it a useful reference compound for spectroscopic analysis. In Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of its protons (¹H NMR) and carbon atoms (¹³C NMR) can be used to calibrate spectra or to help identify unknown compounds with similar structural motifs. In mass spectrometry, the compound exhibits a clear molecular ion peak and a predictable fragmentation pattern, which can be used to tune the instrument or as a reference spectrum.
| Spectroscopy Type | Feature | Expected Signal / Value |
|---|---|---|
| ¹H NMR | Aromatic Protons | ~7.2-7.4 ppm (multiplets) |
| ¹H NMR | Methine Proton (CH) | ~5.3 ppm (singlet) |
| ¹H NMR | Amine Protons (NH₂) | Broad singlet, variable shift |
| ¹³C NMR | Aromatic Carbons | ~127-145 ppm |
| ¹³C NMR | Methine Carbon (CH) | ~55-60 ppm |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z ≈ 217/219 (due to ³⁵Cl/³⁷Cl isotopes) |
| Mass Spec. (EI) | Major Fragment | m/z = 182 [M-Cl]⁺ |
Reference Compound in Chemical Purity and Quantification Studies
The assessment of chemical purity is essential in materials science and chemical synthesis. This compound, when obtained in a highly purified form, serves as a certified reference material (CRM). In this capacity, it is used in quantitative NMR (qNMR) studies to determine the purity of other compounds. The principle of qNMR relies on the direct relationship between the integrated signal area of a nucleus and the number of those nuclei in the sample. By adding a precise amount of the reference standard to a sample of an unknown, the absolute purity of the unknown can be calculated by comparing the integral of one of its signals to the integral of a signal from the standard.
Contributions to Novel Chemical Methodologies and Synthetic Strategies
This compound is not only a building block but also a participant in the development of modern synthetic methodologies. The primary amine functionality makes it an excellent candidate for multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. This approach is highly valued in green chemistry for its atom economy and efficiency. For example, this amine could be used in Ugi or Mannich-type reactions to rapidly generate molecular diversity and build libraries of complex compounds for materials screening.
Furthermore, the structure lends itself to novel synthetic strategies like the one reported for creating pyrrol-3-ones, which involves a base-catalyzed intramolecular cyclization. mdpi.com This type of reaction showcases how strategically designed precursors containing the (4-chlorophenyl)phenylmethylamine moiety can be used to access important heterocyclic structures under mild conditions, avoiding harsher reagents and multi-step procedures that are less efficient. mdpi.com
Theoretical and Computational Studies on 4 4 Chlorophenyl Phenyl Methanamine
Quantum Chemical Calculations and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of [4-(4-Chlorophenyl)phenyl]methanamine. Methodologies such as DFT with the B3LYP functional and basis sets like 6-311++G(d,p) are commonly used to model the structural and electronic properties of similar aromatic compounds. researchgate.netmaterialsciencejournal.org These calculations provide a detailed picture of the molecule in its ground state.
The electronic structure of a molecule dictates its chemical behavior. For this compound, a computational analysis would reveal the distribution of electrons and the nature of its chemical bonds.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. materialsciencejournal.orgnih.gov For this molecule, the HOMO would likely be localized on the electron-rich phenyl and amine groups, while the LUMO may be distributed across the biphenyl (B1667301) system.
Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.net In this compound, the region around the nitrogen atom of the amine group would exhibit a negative potential (red/yellow), indicating a site susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would show a positive potential (blue), marking them as sites for nucleophilic interaction. materialsciencejournal.org
Table 1: Expected Output of Quantum Chemical Calculations for this compound
| Computational Method | Parameter | Expected Information/Significance |
|---|---|---|
| DFT/B3LYP | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| NBO Analysis | Stabilization Energy (E(2)) | Quantifies hyperconjugative and intramolecular charge transfer interactions, revealing sources of molecular stability. |
| MEP Analysis | Electrostatic Potential Map | Visualizes charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
The three-dimensional structure of this compound is not static. The molecule possesses rotational freedom, primarily around the C-C bond connecting the two phenyl rings and the C-C bond linking the biphenyl moiety to the aminomethyl group.
A conformational analysis, typically performed by systematically rotating specific dihedral angles and calculating the potential energy at each step (a Potential Energy Surface scan), can identify the most stable conformers (energy minima) and the energy barriers between them. researchgate.net For this molecule, the analysis would likely focus on the torsion angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens, a completely planar conformation is expected to be energetically unfavorable. The most stable conformer would adopt a twisted arrangement. The energetic profile reveals the relative stability of different spatial arrangements, which influences the molecule's physical properties and its ability to bind to biological targets.
Computational modeling can be used to explore the conformational landscapes of each enantiomer separately. While the relative energies of analogous conformers for the (R) and (S) forms will be identical, their interaction with other chiral environments (such as enzymes or chiral catalysts) will differ. Theoretical studies can predict these differences in interaction, which is crucial for understanding its role as a chiral building block in pharmaceutical synthesis, for example, in the production of levocetirizine. The specific spatial arrangement of the phenyl, 4-chlorophenyl, and aminomethyl groups defines the molecule's pharmacophore, and computational studies can elucidate how the stereochemistry dictates the precise orientation of these functional groups.
Reaction Mechanism Simulations and Computational Kinetics
Computational methods are essential for mapping the pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that control reaction rates. These simulations provide a molecular-level narrative of how reactants are converted into products.
Transition State Theory (TST) is a fundamental concept used to understand reaction rates. wikipedia.orgresearchgate.net It postulates that a reaction proceeds from reactants to products through a high-energy intermediate known as the activated complex or transition state (TS). researchgate.netlibretexts.org This transition state represents a saddle point on the potential energy surface. wikipedia.org
For reactions involving this compound, such as its oxidation to an imine, computational methods can be used to locate the precise geometry of the transition state. Characterization of the TS involves confirming it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. Mapping the entire reaction pathway, known as the Intrinsic Reaction Coordinate (IRC), confirms that the identified TS correctly connects the reactants and products.
By calculating the relative energies of reactants, transition states, intermediates, and products, a detailed energy profile for a reaction can be constructed. The energy difference between the reactants and the highest-energy transition state is the activation energy barrier (ΔG‡ or Ea). wikipedia.org This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction.
In a multi-step reaction, the step with the highest activation energy is the rate-determining step. For instance, in the hydrolysis of a related isocyanate, computational kinetics revealed a two-stage process and identified the respective energy barriers for each step. rsc.org Similar computational studies on reactions involving this compound could predict which step is the kinetic bottleneck, providing valuable information for optimizing reaction conditions (e.g., temperature, catalyst) to improve yields and reaction times.
Table 2: Parameters from Computational Kinetics Studies
| Parameter | Definition | Significance in Reaction Analysis |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. wikipedia.org | Determines the reaction rate; a higher Ea means a slower reaction. |
| Transition State (TS) Geometry | The specific atomic arrangement at the highest point of the energy barrier. | Provides insight into the mechanism of bond-breaking and bond-forming. |
| Rate-Determining Step | The elementary step in a reaction sequence with the highest energy barrier. | Identifies the kinetic bottleneck of the overall reaction, which is the target for optimization. |
Computational Design and Structure-Property Correlations
Theoretical and computational chemistry offer powerful tools for understanding and predicting the behavior of chemical compounds. In the context of this compound, computational studies can provide deep insights into its reactivity, guide the design of new derivatives with tailored functionalities, and establish relationships between its structure and material properties. While specific published research focusing exclusively on the computational design and structure-property correlations of this compound for non-biological material applications is limited, the principles and methodologies are well-established in computational chemistry. This section explores the theoretical framework and potential applications of these computational approaches to the target molecule.
Development of Reactivity Prediction Models
Predicting the reactivity of this compound is crucial for its application in chemical synthesis and materials science. Computational models, particularly those based on Density Functional Theory (DFT), can elucidate the electronic structure and predict sites of reactivity.
Key parameters derived from DFT calculations, such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Fukui functions, are instrumental in developing reactivity prediction models. The Highest Occupied Molecular Orbital (HOMO) indicates the ability of a molecule to donate electrons, highlighting nucleophilic sites. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept electrons, indicating electrophilic sites. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. ripublication.com
For this compound, the nitrogen atom of the amine group is expected to be a primary site for nucleophilic attack due to the presence of a lone pair of electrons. The aromatic rings, influenced by the electron-withdrawing chloro group and the phenyl group, will also exhibit distinct regions of electrophilic and nucleophilic character.
Table 1: Illustrative Reactivity Descriptors for this compound (Calculated via DFT)
| Descriptor | Predicted Value/Region | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, centered on the amine group. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability, distributed over the aromatic rings. |
| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability. |
| MEP - Negative Region | Nitrogen Atom | Site for electrophilic attack. |
| MEP - Positive Region | Hydrogen atoms of the amine group and aromatic rings | Sites for nucleophilic attack. |
This table is illustrative and based on typical values for similar aromatic amines. Actual values would require specific DFT calculations.
Furthermore, advanced reaction prediction models, often leveraging machine learning and deep learning, can be trained on large datasets of chemical reactions to predict the outcomes of reactions involving this compound. nih.govnih.gov These models can help in optimizing reaction conditions and exploring novel synthetic pathways. nih.gov
Computational Design of this compound Derivatives for Specific Chemical Functions
Computational methods are invaluable for the in silico design of derivatives of this compound with specific, enhanced chemical properties for material science applications. By systematically modifying the parent structure and calculating the resulting properties, researchers can screen a large number of potential candidates before committing to laboratory synthesis.
For example, modifications could be aimed at:
Tuning Electronic Properties: Introducing electron-donating or electron-withdrawing groups at various positions on the phenyl rings can alter the HOMO-LUMO gap, thereby influencing the compound's conductivity and optical properties for use in organic electronics.
Modifying Solubility: The solubility of the compound in different solvents can be predicted by calculating solvation energies. This is important for solution-processed material applications.
Table 2: Hypothetical Design of this compound Derivatives and Predicted Property Changes
| Derivative | Modification | Predicted Change in Property | Potential Application |
| Derivative A | Addition of a nitro group (-NO₂) to the phenyl ring | Lowered LUMO energy, increased electron affinity | Organic semiconductor |
| Derivative B | Replacement of the chloro group with a methoxy (B1213986) group (-OCH₃) | Increased HOMO energy, enhanced electron-donating ability | Hole-transport material |
| Derivative C | Introduction of a long alkyl chain to the amine | Increased solubility in nonpolar solvents | Processable polymer additive |
This table presents hypothetical scenarios to illustrate the principles of computational derivative design.
QSAR (Quantitative Structure-Activity Relationship) for Material Properties (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their properties. While traditionally used in drug discovery, QSAR can also be applied to predict material properties. researchgate.netnih.gov
For this compound and its derivatives, a QSAR model could be developed to predict properties such as:
Glass Transition Temperature (Tg): Important for amorphous polymers.
Refractive Index: Relevant for optical materials.
Dielectric Constant: Crucial for electronic applications.
The development of a QSAR model involves several steps:
Data Collection: A dataset of this compound derivatives with experimentally measured material properties is required.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, geometrical, electronic) are calculated for each molecule in the dataset.
Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the property of interest. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques. researchgate.net
Table 3: Example of Descriptors Used in a QSAR Model for a Material Property
| Descriptor Type | Example Descriptor | Property Influenced |
| Topological | Wiener Index | Related to molecular size and branching, can affect Tg. |
| Electronic | Dipole Moment | Influences intermolecular interactions and dielectric properties. |
| Geometrical | Molecular Surface Area | Affects solubility and interactions in a material matrix. |
This table provides examples of descriptor types that would be relevant for building a QSAR model for material properties.
Through these computational approaches, the understanding of this compound can be significantly deepened, enabling the rational design of novel materials with desired functionalities.
Q & A
Q. Q1. What are the standard synthetic routes for preparing [4-(4-Chlorophenyl)phenyl]methanamine, and how are the products characterized?
Methodological Answer: A common method involves condensation reactions using 4-chlorobenzylamine derivatives. For example, reacting 4-chlorobenzylamine with aromatic aldehydes in the presence of transition-metal catalysts (e.g., Ru or Pd) under inert atmospheres yields imine intermediates, which are reduced to the target amine . Characterization typically employs:
Q. Q2. How can reaction conditions be optimized to improve yield and purity of this compound?
Methodological Answer: Key factors include:
- Catalyst loading : Higher Ru or Pd concentrations (0.5–2 mol%) enhance turnover but may increase side products .
- Temperature : Reactions at 60–80°C balance rate and selectivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but require rigorous drying to avoid hydrolysis .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) resolves impurities.
Analytical Challenges
Q. Q3. How can researchers resolve spectral overlaps in NMR data for structurally similar derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons unambiguously .
- Deuterated solvents : CDCl3 or DMSO-d6 reduce signal interference.
- Variable Temperature (VT) NMR : Suppresses dynamic broadening in flexible moieties.
Safety and Handling
Q. Q4. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H318 hazards) .
- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
- First aid : Immediate rinsing with water for skin/eye exposure; consult poison control if inhaled .
Advanced Note : Degradation under UV light or humidity may release chlorinated byproducts; stability studies via accelerated aging (40°C/75% RH) are recommended .
Mechanistic Studies
Q. Q5. What catalytic mechanisms are proposed for the synthesis of this compound derivatives?
Methodological Answer:
- Transition-metal catalysis : Ru or Pd facilitates oxidative coupling and hydrogenation steps. For example, Ru catalysts activate C-H bonds in aryl substrates, forming metallacycle intermediates .
- Organocatalysis : Proline derivatives may stabilize imine transition states in asymmetric syntheses.
Data Contradictions
Q. Q6. How should researchers address discrepancies in reported yields for similar reactions?
Methodological Answer:
- Replicate conditions : Ensure identical catalyst batches, solvent dryness, and inert atmospheres .
- Analytical validation : Cross-check purity via multiple methods (e.g., NMR + HPLC).
- Statistical analysis : Report mean ± SD for triplicate experiments.
Derivative Applications
Q. Q7. What are the biologically active derivatives of this compound?
Methodological Answer:
- Pharmaceutical intermediates : Used in dopamine analogs (e.g., lacosamide derivatives for sodium channel modulation) .
- Agrochemicals : Substituted triazole derivatives exhibit antifungal activity .
Advanced Note : SAR studies suggest that electron-withdrawing groups (e.g., -Cl) enhance binding to neuronal targets .
Impurity Profiling
Q. Q8. What are common impurities in this compound synthesis, and how are they quantified?
Methodological Answer:
- Byproducts : Unreacted 4-chlorobenzylamine or oxidized imines .
- Quantification : LC-MS with external calibration curves (LOD < 0.1%).
Stability and Storage
Q. Q9. What storage conditions ensure long-term stability of this compound?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hygroscopic clumping .
Biological Activity Profiling
Q. Q10. How can researchers evaluate the biological activity of this compound derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
